
(2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone, also known as DCTP, is a chemical compound that has been widely studied for its potential therapeutic applications.
科学的研究の応用
Anticancer and Antituberculosis Potential
(2,3-Dichlorophenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone derivatives have shown promise in anticancer and antituberculosis applications. Specifically, some derivatives demonstrated significant in vitro anticancer activity against human breast cancer cell lines and noteworthy antituberculosis activity (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Several derivatives of this compound have been synthesized and screened for their antimicrobial activities. They exhibited variable and modest activity against bacteria and fungi, suggesting potential applications in treating microbial infections (Patel, Agravat, & Shaikh, 2011).
Structural and Molecular Studies
The crystal structure of related compounds has been extensively studied, providing insights into their molecular interactions and potential applications in medicinal chemistry (Revathi et al., 2015).
Antitumor Activities
Derivatives containing the (2,3-Dichlorophenyl)piperazin-1-yl)methanone motif have been investigated for their potential antitumor activities. Some compounds showed promising antiproliferative effects against breast cancer cells, comparing favorably with established anticancer drugs like cisplatin (Yurttaş et al., 2014).
Synthesis and Characterization
The synthesis process of these compounds has been detailed in several studies, highlighting methodologies and structural characterizations. This research is critical for understanding the compound's properties and potential for drug development (Lv, Ding, & Zhao, 2013; Karthik et al., 2021).
Therapeutic Potential
Research has also focused on the therapeutic potential of related compounds, exploring their activity as inhibitors for various enzymes and receptors. This includes studies on their effectiveness in treating conditions like diabetes and bacterial infections (Abbasi et al., 2019; Katariya, Vennapu, & Shah, 2021).
作用機序
Target of Action
These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound may bind to its target receptors, triggering a cascade of biochemical reactions that result in its therapeutic effects .
Biochemical Pathways
These pathways are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
(2,3-dichlorophenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O/c20-15-6-3-5-14(18(15)21)19(26)25-10-8-24(9-11-25)17-12-13-4-1-2-7-16(13)22-23-17/h3,5-6,12H,1-2,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRSZYHOCPPHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

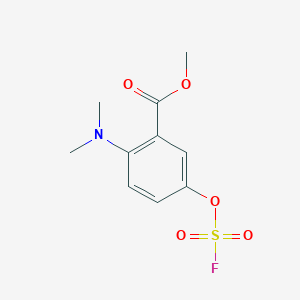
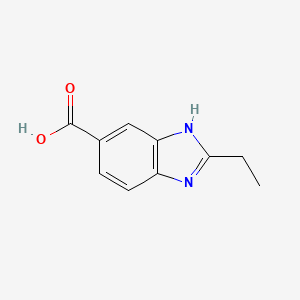
![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)
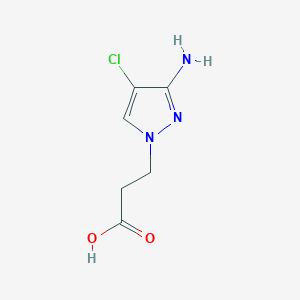
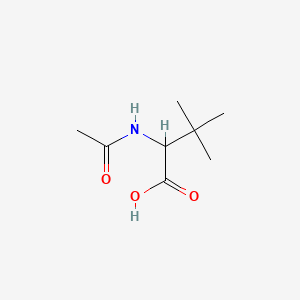

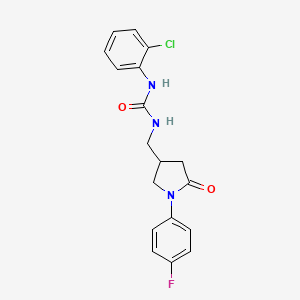
![5-(4-methoxy-2-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B3013385.png)
![Dimethyl 5-(4-bromophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3013386.png)

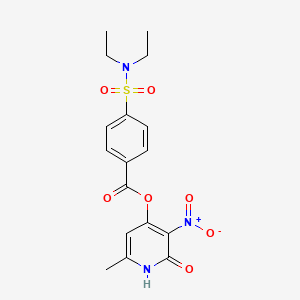

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3013396.png)
